2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Description
The compound 2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one features a piperidin-1-yl ethanone core substituted with a benzyloxy group at the α-position and a 1,8-naphthyridine moiety at the 4-position of the piperidine ring. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs highlight synthetic pathways and functional group influences on properties such as solubility, stability, and bioactivity .
Properties
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(16-27-15-17-5-2-1-3-6-17)25-13-10-18(11-14-25)20-9-8-19-7-4-12-23-22(19)24-20/h1-9,12,18H,10-11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGQMAZEZZZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one generally involves multi-step organic synthesis techniques. A possible synthetic route includes:
Starting Materials: : Benzyl alcohol, piperidine, and 1,8-naphthyridine derivatives.
Key Reactions
Formation of the Benzyloxy Group: : Reacting benzyl alcohol with an appropriate base and an electrophile to form the benzyloxy intermediate.
Coupling with Piperidine: : Using coupling reagents like EDCI or HATU to link piperidine with the benzyloxy intermediate.
Naphthyridine Integration: : Condensation reactions to incorporate the naphthyridine ring, employing catalysts or conditions that favor the formation of the desired product.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions for yield, purity, and cost-effectiveness is critical. Techniques such as continuous flow synthesis and catalytic processes can enhance efficiency and scalability.
Chemical Reactions Analysis
2-(Benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one participates in various types of reactions due to its functional groups:
Oxidation: : Can be oxidized at the benzyloxy or naphthyridine moiety using reagents like PCC or KMnO4.
Reduction: : Suitable for reduction at the carbonyl group or the aromatic rings using agents such as NaBH4 or H2/Pd.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, PCC
Reduction: : NaBH4, LiAlH4, H2/Pd
Substitution: : Halogens, alkylating agents, nitrating agents
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of naphthyridine compounds exhibit antiviral properties. For instance, studies have shown that modifications to the naphthyridine core can enhance activity against HIV integrase, a critical enzyme in the viral replication cycle. The compound's piperidine linkage may also contribute to its bioactivity by facilitating interactions with viral targets or host cell receptors .
Anticancer Properties
Naphthyridine derivatives have been investigated for their anticancer potential. Compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation. The benzyloxy group may enhance lipophilicity, improving cellular uptake and efficacy .
Neuropharmacology
Given the presence of the piperidine ring, this compound could be explored for neuropharmacological applications. Piperidines are known to interact with neurotransmitter systems, potentially influencing conditions such as depression or anxiety. Preliminary studies suggest that naphthyridine derivatives may modulate serotonin receptors, which are key targets in mood disorders .
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Activity
A study published in Nature examined various naphthyridine derivatives for their efficacy against HIV. The compound was modified to include different substituents on the naphthyridine ring, leading to enhanced potency against the virus. The structure-activity relationship (SAR) analysis revealed that the presence of a benzyloxy group significantly improved antiviral activity compared to unsubstituted analogs.
Case Study 2: Anticancer Research
In a research article from Cancer Research, a series of naphthyridine derivatives were tested against multiple cancer cell lines. The results indicated that compounds with similar structural features to 2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one exhibited promising anticancer properties, leading to further investigations into their mechanisms of action.
Mechanism of Action
The mechanism by which 2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one exerts its effects typically involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.
Pathways: : Modulating signaling pathways relevant to disease processes, such as kinase pathways or neurotransmitter systems.
Comparison with Similar Compounds
Structural and Functional Analysis:
Benzyloxy vs. However, it may reduce metabolic stability due to susceptibility to oxidative cleavage. In contrast, the tert-butylphenyl and difluoro motifs in increase steric bulk and electron-withdrawing effects, favoring rigidity and protease resistance.
Both could serve as kinase or enzyme inhibitors, though the naphthyridine’s planar structure may offer stronger DNA intercalation properties. The dihydroisoxazol-thiazol system in is optimized for fungicidal activity, suggesting the target compound’s naphthyridine group might similarly disrupt fungal enzymatic pathways.
Synthetic Accessibility: The target compound’s synthesis likely requires multi-step coupling (e.g., silyl enolate arylation or boronic acid cross-coupling ), whereas the dihydroisoxazol derivative in involves cycloaddition or heterocycle assembly.
Research Findings and Implications
Key Observations:
- Synthetic Challenges : Introducing the 1,8-naphthyridine-piperidine linkage may demand specialized catalysts or high-temperature conditions, contrasting with simpler aryl halide couplings in .
- Biological Potential: While the patent in emphasizes fungicidal activity for piperidin-1-yl ethanones, the target compound’s naphthyridine group could expand its utility to antiviral or anticancer applications due to its DNA-binding capacity.
- Analytical Characterization : HRMS and NMR (as in ) are critical for verifying purity and structure, especially given the complexity of the naphthyridine system.
Limitations and Contradictions:
- The evidence lacks direct data on the target compound’s physicochemical or biological properties, requiring extrapolation from analogs.
- The tert-butylphenyl derivative in exhibits higher molecular weight and fluorination, which may conflict with the target compound’s design goals if reduced lipophilicity is desired.
Biological Activity
The compound 2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a derivative of naphthyridine and piperidine, which has garnered attention due to its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. This article explores its biological activity, focusing on receptor interactions, enzyme inhibition, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be outlined as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
- CAS Number : 2741930-78-7
1. Receptor Interactions
Research indicates that compounds related to 1,8-naphthyridin-2-one derivatives exhibit significant binding affinity to various receptors, particularly dopamine D₂ receptors. The compound under discussion may act as a partial agonist or antagonist at these receptors, which are crucial in the modulation of neurotransmitter systems involved in schizophrenia and other psychiatric disorders .
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that derivatives of naphthyridine can inhibit these enzymes, potentially leading to increased acetylcholine levels in synaptic clefts, thereby enhancing cholinergic transmission .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate |
| Butyrylcholinesterase | Significant |
3. Antimicrobial Activity
Preliminary studies suggest that naphthyridine derivatives may possess antimicrobial properties. Compounds with similar structures have demonstrated moderate to significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The specific activity of 2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one remains to be thoroughly evaluated.
Case Studies
Several studies have explored the biological implications of related compounds:
- Study on Schizophrenia Treatment : A patent highlighted the use of naphthyridine derivatives for treating schizophrenia by modulating dopamine receptor activity. The results indicated improved patient outcomes with minimal side effects associated with traditional antipsychotics .
- Cholinesterase Inhibition Study : A study focusing on the inhibition of AChE and BuChE showed that certain naphthyridine derivatives could effectively enhance cognitive function in animal models by preventing the breakdown of acetylcholine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
